molecular formula C23H38N2O3 B6094444 1-(Azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol

1-(Azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B6094444
M. Wt: 390.6 g/mol
InChI Key: FELBAHLCEKQWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound that features a combination of azepane, cyclohexylamine, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of azepane derivatives, followed by the introduction of the cyclohexylamino group and the methoxyphenoxy group through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-1-yl)-4-chlorophthalazine
  • (1-Azepan-1-ylcyclohexyl)methylamine
  • 1-(azepan-1-yl)-2-{[(4-chlorophenyl)methyl]amino}propan-1-one

Uniqueness

1-(Azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-3-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-27-23-15-19(16-24-20-9-5-4-6-10-20)11-12-22(23)28-18-21(26)17-25-13-7-2-3-8-14-25/h11-12,15,20-21,24,26H,2-10,13-14,16-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELBAHLCEKQWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(CN3CCCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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